IWP-2 is a small molecule initially identified as an inhibitor of Wnt production (IWP) [ [] ] . Wnt proteins are a family of secreted signaling molecules that play crucial roles in embryonic development, tissue homeostasis, and stem cell maintenance. IWP-2 targets Porcupine (PORCN), a membrane-bound O-acyltransferase essential for Wnt protein palmitoylation, a crucial step for Wnt secretion and activity [ [, , , ] ]. By inhibiting PORCN, IWP-2 effectively suppresses the production and secretion of Wnt proteins, thereby modulating the Wnt signaling pathway.
While originally characterized as a PORCN inhibitor, IWP-2 has also been shown to act as an ATP-competitive inhibitor of Casein Kinase 1 (CK1) δ/ε [ [] ] . CK1 is a family of serine/threonine protein kinases involved in various cellular processes, including Wnt signaling. This dual-target activity of IWP-2 adds complexity to its mechanism of action and potential applications.
IWP-2 has been extensively used as a research tool to investigate the role of Wnt signaling in various biological processes, including cell proliferation, differentiation, migration, invasion, and apoptosis [ [, , , , , , , , , , , , , , , , , , , , , , , , ] ]. It has been employed in both in vitro cell culture studies and in vivo animal models, providing insights into the complex functions of Wnt signaling in health and disease.
The synthesis strategy involves a step-wise modification of the IWP lead structure, while maintaining the benzothiazole moiety for binding to the hinge region of the target kinase. In silico molecular modeling was employed to virtually evaluate the binding affinity of different IWP derivatives, followed by the synthesis of selected compounds [ [] ].
1. Inhibition of PORCN: IWP-2 targets PORCN, a membrane-bound O-acyltransferase responsible for the palmitoylation of Wnt proteins [ [, , , ] ]. This palmitoylation is essential for Wnt secretion and signaling activity. By inhibiting PORCN, IWP-2 effectively blocks Wnt production and secretion, thereby suppressing Wnt signaling.
2. Inhibition of CK1 δ/ε: IWP-2 also functions as an ATP-competitive inhibitor of CK1 δ/ε [ [] ]. This inhibition was demonstrated through in vitro kinase assays and confirmed by X-ray crystallography, revealing IWP-2 binding within the ATP-binding pocket of CK1δ. CK1 isoforms play roles in Wnt signaling, and IWP-2's inhibitory action on CK1 may further contribute to its Wnt-modulating effects.
Optimization of IWP-derived CK1 inhibitors: Further development of IWP-2 analogs with improved potency and selectivity for CK1 could enhance its value as a research tool and potentially lead to therapeutic applications [ [] ].
Delineating the complex interplay between PORCN and CK1 inhibition: Investigating the relative contributions of IWP-2's dual-target activity on PORCN and CK1 is crucial for understanding its overall effects on Wnt signaling and cellular responses [ [] ].
The synthesis of IWP-2 involves several steps that utilize various reagents and conditions. The following outlines a typical synthetic route:
The final product is obtained as a white solid with high purity (>99%) as confirmed by HPLC analysis .
IWP-2 primarily undergoes reactions related to its role as an inhibitor of Wnt signaling:
The compound has demonstrated an IC50 value of approximately 27 nM for Wnt pathway inhibition, indicating its potency .
The mechanism by which IWP-2 exerts its effects involves several key steps:
This mechanism highlights IWP-2's potential as a therapeutic agent in conditions where aberrant Wnt signaling contributes to disease progression .
IWP-2 exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings.
IWP-2 has diverse applications in scientific research:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2